molecular formula C9H12O B1265650 1-Ethyl-3-methoxybenzene CAS No. 10568-38-4

1-Ethyl-3-methoxybenzene

Cat. No.: B1265650
CAS No.: 10568-38-4
M. Wt: 136.19 g/mol
InChI Key: DWLZULQNIPIABE-UHFFFAOYSA-N
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Description

1-Ethyl-3-methoxybenzene, also known as m-ethylanisole, is an organic compound with the molecular formula C9H12O. It is a derivative of anisole, where an ethyl group replaces one of the hydrogen atoms on the benzene ring. This compound is a colorless liquid with a pleasant odor and is used in various chemical and industrial applications .

Mechanism of Action

Biochemical Analysis

Cellular Effects

1-Ethyl-3-methoxybenzene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in detoxification processes. Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors and enzymes. These interactions can lead to changes in cellular metabolism, affecting the overall function of the cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The methoxy group enhances the nucleophilicity of the benzene ring, facilitating electrophilic aromatic substitution reactions. This compound can also inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. For example, it can inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various metabolites. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. These effects are dose-dependent and can be influenced by the duration of exposure. Understanding the dosage effects of this compound is crucial for its safe use in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and overall activity within the cells .

Subcellular Localization

This compound is primarily localized in the cytoplasm and can be transported to specific organelles, such as the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell. These interactions are crucial for understanding the compound’s activity and function at the subcellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methoxybenzene can be synthesized through several methods:

    Friedel-Crafts Alkylation: This method involves the alkylation of anisole with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Williamson Ether Synthesis: This method involves the reaction of sodium phenoxide with ethyl bromide.

Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts alkylation method due to its efficiency and scalability. The process involves continuous feeding of reactants and catalysts into a reactor, followed by separation and purification of the product through distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nitration: 1-Ethyl-3-methoxy-4-nitrobenzene.

    Halogenation: 1-Ethyl-3-methoxy-4-bromobenzene.

    Oxidation: 3-Methoxybenzoic acid.

Comparison with Similar Compounds

1-Ethyl-3-methoxybenzene can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound due to the presence of both the ethyl and methoxy groups on the benzene ring.

Properties

IUPAC Name

1-ethyl-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-8-5-4-6-9(7-8)10-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLZULQNIPIABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147253
Record name Benzene, 1-ethyl-3-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10568-38-4
Record name Benzene, 1-ethyl-3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010568384
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Record name 10568-38-4
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Record name Benzene, 1-ethyl-3-methoxy-
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URL https://comptox.epa.gov/dashboard/DTXSID10147253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-3-methoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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